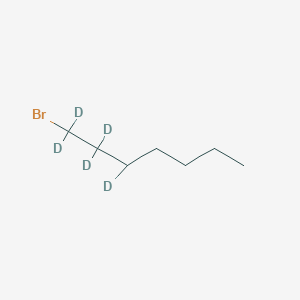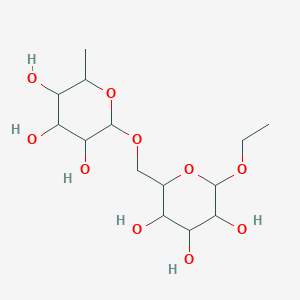
1-Bromoheptane-6,6,7,7,7-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoheptane-6,6,7,7,7-d5 is a deuterated analogue of 1-bromoheptane. This compound is a halogenated hydrocarbon, which means it contains a halogen atom (bromine) bonded to a carbon chain. The deuterated version, where hydrogen atoms are replaced with deuterium, is particularly useful in research as a tracer molecule in metabolic studies and as a tool in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoheptane-6,6,7,7,7-d5 can be synthesized through the halogenation of deuterated heptane. The process involves the substitution of hydrogen atoms with bromine atoms in the presence of a brominating agent such as N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl₄) and a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated starting materials are often sourced from specialized suppliers, and the bromination reaction is carefully monitored to avoid over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromoheptane-6,6,7,7,7-d5 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The carbon-bromine bond can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Scientific Research Applications
1-Bromoheptane-6,6,7,7,7-d5 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed as a tracer molecule in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 1-Bromoheptane-6,6,7,7,7-d5 involves its role as a halogenated hydrocarbon. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The deuterium atoms provide stability and allow for precise tracking in NMR spectroscopy and metabolic studies.
Comparison with Similar Compounds
Similar Compounds
1-Bromoheptane: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.
1-Chloro-1,1,2,2,3-pentadeuterioheptane: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.
1-Iodo-1,1,2,2,3-pentadeuterioheptane: An iodinated analogue with higher reactivity due to the larger atomic radius of iodine.
Uniqueness
1-Bromoheptane-6,6,7,7,7-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. The presence of bromine also offers specific reactivity that can be exploited in various chemical reactions.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuterioheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i5D,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-FIIAWYQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Borate(1-), tetrakis([1,1/'-biphenyl]-4-yl)-, sodiuM(1:1)](/img/new.no-structure.jpg)





![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)
